molecular formula C15H12N2O2S2 B3056730 N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid CAS No. 73791-26-1

N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid

Cat. No.: B3056730
CAS No.: 73791-26-1
M. Wt: 316.4 g/mol
InChI Key: VDHLXPKGMXLEFH-UHFFFAOYSA-N
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Description

N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a thioxobenzothiazole moiety linked to an anthranilic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid typically involves the reaction of 2-mercaptobenzothiazole with anthranilic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions, higher yields, and improved purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions. The reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid involves its interaction with specific molecular targets and pathways. The thioxobenzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid can be compared with other benzothiazole derivatives, such as:

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    Benzothiazole: A simpler compound with various industrial applications.

    Anthranilic acid: A precursor for the synthesis of dyes and pharmaceuticals.

This compound is unique due to the presence of both the thioxobenzothiazole and anthranilic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c18-14(19)10-5-1-2-6-11(10)16-9-17-12-7-3-4-8-13(12)21-15(17)20/h1-8,16H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHLXPKGMXLEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCN2C3=CC=CC=C3SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224198
Record name Anthranilic acid, N-(2-thioxobenzothiazolin-3-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73791-26-1
Record name Anthranilic acid, N-(2-thioxobenzothiazolin-3-ylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073791261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC86153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anthranilic acid, N-(2-thioxobenzothiazolin-3-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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